N-[2-(cyclopentylthio)ethyl]-2-furamide
Description
N-[2-(cyclopentylthio)ethyl]-2-furamide is a synthetic organic compound belonging to the 2-furamide class, characterized by a furan-2-carboxamide backbone substituted with a 2-(cyclopentylthio)ethyl group at the nitrogen atom. The cyclopentylthio group may influence redox interactions or binding affinity to biological targets, such as oxidoreductases or lipid-modulating receptors .
Properties
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(11-6-3-8-15-11)13-7-9-16-10-4-1-2-5-10/h3,6,8,10H,1-2,4-5,7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGVFFOYGANARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) NMDPEF (QR2 Inhibition)
NMDPEF, a melatonin-related 2-furamide derivative, demonstrates potent QR2 inhibition, mitigating oxidative stress and paraquat toxicity. Its dipyridopyrrolizinyl substituent likely enhances binding to QR2’s hydrophobic active site.
(b) N-Benzoylphenyl Derivatives (Anti-Hyperlipidemic Activity)
Compounds such as N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) reduced Triton WR-1339-induced hyperlipidemia in rodents, lowering LDL-C by 38% and TC by 28% . The target compound’s cyclopentylthio group could confer distinct pharmacokinetic profiles, with higher lipophilicity possibly enhancing tissue penetration but reducing aqueous solubility compared to aromatic substituents.
(c) Metabolic Regulation (Bicyclic Analog)
The bicyclic 2-furamide metabolite (log2FC = 2.68 in metabolomic studies) highlights structural flexibility in modulating metabolic pathways. The cyclopentylthioethyl substituent’s monocyclic structure may offer improved synthetic accessibility compared to complex bicyclic systems .
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